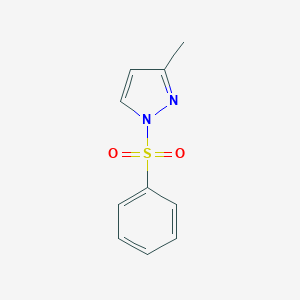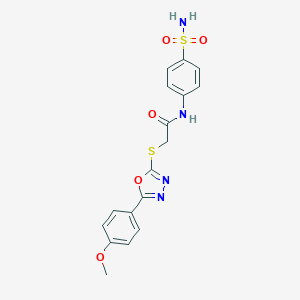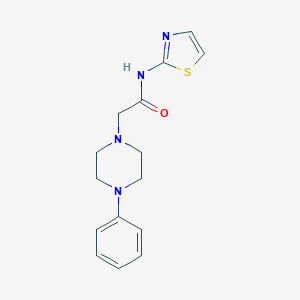
3-methyl-1-(phenylsulfonyl)-1H-pyrazole
Overview
Description
3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate for Nitrogen-Heterocycles Synthesis : The synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles using similar compounds as intermediates indicates potential application in the preparation of nitrogen-heterocycles, which are prevalent in many biologically active molecules (Ito et al., 1983).
Synthesis of Dihydropyrazole Derivatives : Efficient strategies have been developed for synthesizing dihydropyrazole derivatives from related compounds, suggesting possible applications in the development of novel chemical entities (Zhu et al., 2011).
Design Based on COX-2 Inhibitors : Derivatives of similar compounds have been designed based on celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This suggests potential therapeutic applications in anti-inflammatory drug development (Charlier et al., 2004).
Synthesis of Pharmaceutically Important Heteroaromatics : The compound has been used in the synthesis of pharmaceutically important heteroaromatics, indicating its utility in drug development (Yokoyama et al., 1984).
Antiviral Evaluation : Certain derivatives structurally related to 3-methyl-1-(phenylsulfonyl)-1H-pyrazole have been evaluated for their antiviral activity against a range of viruses, highlighting potential applications in antiviral therapy (Desideri et al., 2019).
Potential Anti-Inflammatory Agents : Synthesis of chalcone-based diarylpyrazoles containing a phenylsulfonyl moiety suggests the exploration of these compounds as potential anti-inflammatory agents (Nassar et al., 2011).
Cancer Molecular Targeted Therapy : Derivatives of 3-phenyl-1H-pyrazole, an important intermediate for synthesizing biologically active compounds, have been studied for their role in cancer molecular targeted therapy (Liu et al., 2017).
Synthesis of Antimicrobial Compounds : Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized for antimicrobial applications (Alsaedi et al., 2019).
In Silico, In Vitro and Cytotoxicity Validations : Pyrazole derivatives have been synthesized and evaluated for their potential as drugs, including anti-inflammatory and anti-cancer properties (Thangarasu et al., 2019).
Application in Surface Coating and Printing Ink : Heterocyclic compounds synthesized from similar substances have been used in polyurethane varnishes and printing ink paste, indicating applications in materials science (El‐Wahab et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-methyl-1-(phenylsulfonyl)-1H-pyrazole may also interact with various biological targets.
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds such as 3-methyl-1-butanol have been shown to enhance the production of reactive oxygen species (ros) in certain cells, affecting various biochemical pathways .
Pharmacokinetics
A related compound, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), has been studied in healthy volunteers following a single intravenous infusion at doses of 02, 05, 10, 15, and 20 mg/kg and after 7 days of repeated administration at a dose of 10 mg/kg per day . The plasma concentrations reached maximum levels at 40 min after the beginning of infusion, and then decreased rapidly. Edaravone was metabolized and excreted rapidly in urine within 24 hr after the beginning of infusion .
Result of Action
Related compounds such as edaravone have shown brain-protective activity in a transient ischemia model .
Action Environment
For instance, 3-methyl-1-butanol, a microbial volatile organic compound commonly found in damp indoor dwellings, has been shown to induce stomatal closure in Arabidopsis .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-7-8-12(11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGMNUBPWIFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511781.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511792.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511793.png)
![2-methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511798.png)
![2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511799.png)

![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)

![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)
![3-(3-fluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511858.png)
![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)
